molecular formula C29H46O B13386400 17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13386400
M. Wt: 410.7 g/mol
InChI Key: IMWBKGMKWXIXEQ-UHFFFAOYSA-N
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Description

This compound belongs to the sterol family, characterized by a cyclopenta[a]phenanthrene core with a hydroxyl group at position 3 and a branched dienyl side chain at position 16. Its molecular formula is C₂₉H₄₄O, with a molecular weight of 426.7 g/mol (estimated based on structural analogs in ). While its exact natural source remains unspecified, structurally related compounds are found in plants (e.g., Populus species, ) and synthetic pathways ().

Properties

IUPAC Name

17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWBKGMKWXIXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

Step Description Reagents/Conditions Purpose
1 Construction of the tetracyclic core Diels-Alder cycloaddition Builds the fused ring system
2 Introduction of side chains Alkylation, olefination Adds the ethyl and methyl groups
3 Functionalization Hydroxylation, oxidation Introduces hydroxyl groups at specific positions
4 Stereoselective modifications Chiral catalysts or auxiliaries Ensures correct stereochemistry
5 Final functional group adjustments Reduction, dehydration Finalizes the molecular structure

Challenges

  • Achieving high stereoselectivity at multiple chiral centers.
  • Controlling regioselectivity during cyclization.
  • Efficiently introducing conjugated dienes without side reactions.

Data Tables Summarizing Preparation Methods

Method Type Description Advantages Limitations
Natural Extraction Isolating from plant sources Eco-friendly, natural Low yield, labor-intensive
Semi-Synthesis Modification of natural precursors Higher yield, scalable Requires precursor synthesis
Total Synthesis Multi-step organic synthesis Precise control, pure product Complex, time-consuming

Research Findings and Complete Data

Research indicates that compounds similar to this structure, such as those isolated from Chisocheton tomentosus, are often obtained via extraction followed by semi-synthetic modifications to improve yields and purity. For example, a study reported the isolation of a related diol compound from Chisocheton tomentosus using solvent extraction, followed by chromatographic purification, and subsequent derivatization to achieve the target structure.

Total synthesis efforts are documented in organic chemistry literature, emphasizing the importance of Diels-Alder reactions for constructing the core framework and stereoselective steps for chiral centers.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for various chemical reactions and studies .

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar steroids in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions, although more research is needed to fully understand its effects .

Industry

In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other specialized chemicals .

Mechanism of Action

The mechanism of action of 17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:
  • Core Structure : All analogs share the cyclopenta[a]phenanthrene backbone.
  • Side Chain Variability : Modifications in the C17 side chain (e.g., saturation, hydroxylation, or substituents) significantly alter properties.
  • Functional Groups : Hydroxyl, ketone, or epoxide groups at different positions modulate reactivity and interactions.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application
Target Compound C₂₉H₄₄O 426.7* 3-ol, dienyl side chain (3,6-diene) Synthetic/Plant-derived (e.g., )
Stigmasterol (MOL000449, ) C₂₉H₄₈O 412.7 3-ol, ethylidene side chain (single double bond) Plants (e.g., soybeans, nuts)
β-Sitosterol (MOL000033, ) C₂₉H₅₀O 414.7 3-ol, saturated side chain Plants (anti-inflammatory, )
24,25-Epoxycholesterol () C₂₇H₄₄O₂ 400.6 3-ol, epoxidized side chain Mammalian cells (cell signaling)
17-(5-Ethyl-6-methylheptan-2-yl)-...-3,7-diol () C₂₉H₄₆O₂ 442.7 3-ol, 7-ol, saturated side chain Chisocheton tomentosus ()
β-Tocopherolol () C₂₉H₅₀O 414.7 3-ol, saturated side chain Synthetic (anti-HIV candidate)

Physicochemical Properties

  • Solubility : The dienyl side chain in the target compound may reduce hydrophobicity compared to saturated analogs like β-sitosterol. Solubility predictions for similar sterols (e.g., 17-hydroxy derivatives) range between 39.73–66.35 mg/L ().
  • Spectral Data :
    • NMR : Analogs in and show distinct ¹H/¹³C NMR signals for unsaturated side chains (e.g., δ 5.3–5.7 ppm for dienes).
    • HRMS : Precision mass data (e.g., 338.2358 vs. 338.2367 in ) confirm structural integrity in analogs.
Key Findings:
  • Side Chain Impact : Unsaturated side chains (e.g., dienyl in the target compound) enhance reactivity and may improve binding to hydrophobic pockets in enzymes or receptors compared to saturated analogs.
  • ADMET Profile : β-Tocopherolol () failed drug-likeness criteria despite structural similarity, emphasizing the need for tailored modifications.

Biological Activity

The compound 17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol (commonly referred to as a derivative of cyclopenta[a]phenanthrene) has garnered attention for its potential biological activities. This article synthesizes existing research findings and data related to its biological activity.

Structural Characteristics

The molecular formula of the compound is C29H46OC_{29}H_{46}O with a molecular weight of approximately 430.67 g/mol. The structural complexity includes multiple chiral centers and a significant number of carbon atoms which contribute to its unique biological properties.

1. Antioxidant Activity

Research has indicated that compounds similar to this structure exhibit notable antioxidant properties. The antioxidant activity is typically assessed through various assays such as DPPH and ABTS. For instance:

Assay TypeIC50 Value (μg/mL)
DPPH29.07
ABTS757.19

These values suggest that the compound may effectively scavenge free radicals and mitigate oxidative stress in biological systems .

2. Antimicrobial Activity

Studies have shown that compounds derived from cyclopenta[a]phenanthrene structures possess antimicrobial properties. In a comparative study of various extracts containing this compound:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results indicate that the compound could be effective against both bacterial and fungal pathogens .

3. Anti-inflammatory Properties

Inflammation-related studies suggest that similar compounds can inhibit pro-inflammatory cytokines. For example:

  • Cytokine Inhibition : The compound was observed to reduce levels of TNF-alpha and IL-6 in cell cultures.

This suggests a potential application in treating inflammatory diseases .

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells
A study conducted on human fibroblast cells demonstrated that treatment with the compound led to a significant reduction in oxidative stress markers after exposure to UV radiation. The results indicated an increase in cellular viability and a decrease in apoptosis rates.

Case Study 2: Antimicrobial Testing
In another study involving various pathogenic strains isolated from clinical samples, the compound exhibited significant antimicrobial activity when tested against multidrug-resistant strains of bacteria.

Q & A

Q. How can the stereochemical configuration of this compound be reliably determined?

The stereochemistry is best resolved using single-crystal X-ray diffraction , which provides unambiguous spatial assignment of chiral centers. For example, utilized this method at 100 K, achieving an R factor of 0.060, confirming configurations like the 3-hydroxyl group and substituent orientations . Complementary techniques like 2D NMR (COSY, NOESY) can validate hydrogen environments and spatial proximities in solution .

Q. What synthetic strategies are recommended for constructing the cyclopenta[a]phenanthrene core?

Multi-step synthesis typically starts with natural steroid precursors (e.g., lanosterol derivatives) or employs cyclization reactions. For example, highlights the use of Grignard reactions for side-chain elongation and acid-catalyzed cyclization to form the fused polycyclic structure. Stereochemical control is achieved via chiral auxiliaries or enzymatic resolution .

Q. How should researchers approach initial biological activity screening for this compound?

Prioritize receptor binding assays (e.g., steroid hormone receptors) due to structural similarities to dehydroepiandrosterone derivatives. suggests using luciferase reporter systems to assess transcriptional modulation. Pair this with metabolic stability tests (e.g., liver microsome assays) to evaluate pharmacokinetic liabilities .

Advanced Research Questions

Q. What experimental designs are critical for resolving contradictions in NMR data across studies?

Discrepancies in ¹H/¹³C NMR shifts (e.g., hydroxyl proton splitting in vs. ) require solvent standardization (e.g., deuterated DMSO vs. CDCl₃) and temperature control. Use dynamic NMR to assess conformational exchange and heteronuclear correlation spectroscopy (HSQC, HMBC) to confirm connectivity .

Q. How can synthetic yields be optimized for the 5-ethyl-6-methylhepta-3,6-dien-2-yl side chain?

notes poor yields (<30%) in Wittig olefination steps. Optimize by:

  • Using microwave-assisted synthesis to accelerate reaction kinetics.
  • Introducing bulky protecting groups (e.g., TBS) to reduce steric hindrance during diene formation.
  • Employing asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) to enhance enantiomeric excess .

Q. What methodologies validate the compound’s metabolic pathways in vivo?

Use radiolabeled isotopes (e.g., ¹⁴C at C-17) to track metabolites in rodent models. Combine with LC-HRMS/MS for structural elucidation of oxidized or conjugated products. recommends cross-referencing with CYP450 inhibition assays to identify enzyme-specific interactions .

Q. How should researchers address stability challenges during long-term storage?

prescribes storage under -20°C in inert atmospheres (argon) with desiccants to prevent oxidation. For lab use, prepare fresh solutions in anhydrous DMSO and avoid freeze-thaw cycles. Monitor degradation via HPLC-PDA with a C18 column (λ = 254 nm) .

Methodological Notes

  • Structural Analysis : Cross-validate X-ray data () with computational models (e.g., DFT calculations for bond angles) .
  • Safety Protocols : Follow for PPE (N100 respirators, nitrile gloves) and spill management (sand absorption, pH-neutral disposal) .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., NMRShiftDB).

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